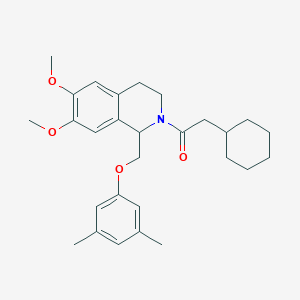![molecular formula C12H17NO2 B2914358 4-[Benzyl(methyl)amino]oxolan-3-ol CAS No. 1873188-24-9](/img/structure/B2914358.png)
4-[Benzyl(methyl)amino]oxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Benzyl(methyl)amino]oxolan-3-ol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as BMDO and has a molecular formula of C12H17NO2. BMDO is a white crystalline powder that is soluble in water and other polar solvents. In
Wissenschaftliche Forschungsanwendungen
BMDO has shown potential applications in various fields of scientific research. One of the most significant applications of BMDO is in the field of medicinal chemistry. BMDO has been shown to have antitumor activity against various cancer cell lines, including colon, breast, and lung cancer. BMDO has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of BMDO is not fully understood, but it is believed that the compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. BMDO may also inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
BMDO has been shown to have several biochemical and physiological effects. In vitro studies have shown that BMDO inhibits the growth of cancer cells by inducing apoptosis. BMDO has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. In vivo studies have shown that BMDO has antitumor activity against various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BMDO in lab experiments is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. BMDO is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using BMDO in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of BMDO in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of BMDO. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of BMDO to better understand its antitumor and anti-inflammatory properties. Further studies are also needed to determine the safety and efficacy of BMDO in vivo, including toxicity studies and clinical trials. Additionally, the potential of BMDO as a therapeutic agent for other diseases, such as neurological disorders, should be explored.
Conclusion:
In conclusion, 4-[Benzyl(methyl)amino]oxolan-3-ol is a chemical compound that has shown potential applications in various fields of scientific research, particularly in medicinal chemistry. BMDO has antitumor and anti-inflammatory properties and may be a potential candidate for the treatment of cancer and inflammatory diseases. However, further studies are needed to determine the safety and efficacy of BMDO in vivo, and to explore its potential as a therapeutic agent for other diseases.
Synthesemethoden
The synthesis of BMDO is a multistep process that involves the reaction of benzylamine with ethyl oxalyl chloride to form benzyl(methyl)amino)oxalate. The benzyl(methyl)amino)oxalate is then treated with sodium hydroxide to form BMDO. The yield of the reaction is approximately 70%, and the purity of the compound can be improved by recrystallization.
Eigenschaften
IUPAC Name |
4-[benzyl(methyl)amino]oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-13(11-8-15-9-12(11)14)7-10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZOJGQSVITWCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2COCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Benzyl(methyl)amino]oxolan-3-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

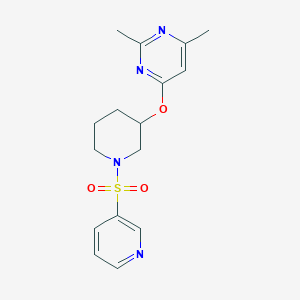



![(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-[4-(trifluoromethyl)anilino]prop-2-en-1-one](/img/structure/B2914281.png)
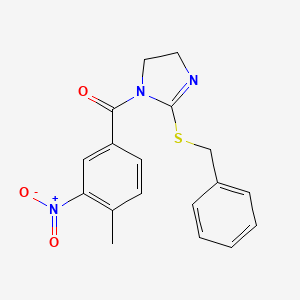
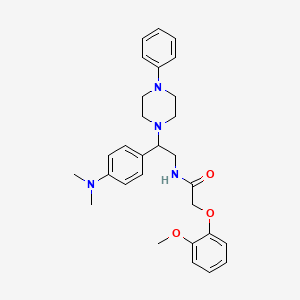
![(R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2914289.png)
![(4-fluorophenyl)[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanol](/img/structure/B2914290.png)
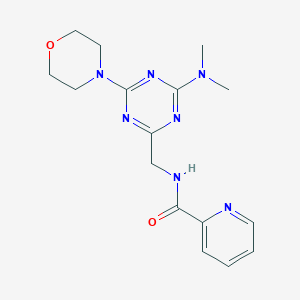

![4,6-Dimethyl-2-[(4-phenyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2914294.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2914295.png)
